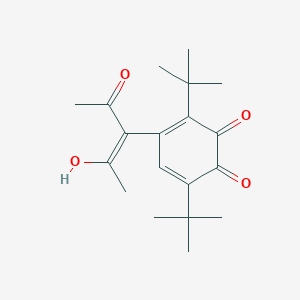
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the prolinamide family. This compound has been studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide acts as a prodrug and is converted into its active form, 4-fluorobenzoylproline, in vivo. This active form has been shown to inhibit the activity of the enzyme, prolyl oligopeptidase (POP). POP is involved in the degradation of neuropeptides and has been implicated in various neurological disorders. Inhibition of POP by 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide may lead to increased levels of neuropeptides and provide neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to improve cognitive function in animal models of traumatic brain injury. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been shown to increase the levels of neuropeptides, such as substance P and neuropeptide Y, in the brain. These neuropeptides are involved in various physiological processes, including pain perception, stress response, and appetite regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide in lab experiments is its ability to inhibit the activity of POP and increase the levels of neuropeptides in the brain. This can provide insights into the role of neuropeptides in various physiological processes. However, 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has limitations as a tool in chemical biology research due to its potential toxicity and lack of selectivity for POP.
Orientations Futures
There are several future directions for the study of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide. One direction is to investigate the potential use of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a therapeutic agent for neurological disorders. Another direction is to develop more selective inhibitors of POP that can be used as tools in chemical biology research. Additionally, the role of neuropeptides in various physiological processes can be further explored using 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a tool.
Méthodes De Synthèse
The synthesis method of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide involves the reaction of 4-fluorobenzoyl chloride with 2-fluoro-4-methylphenylalanine methyl ester in the presence of triethylamine and dimethylformamide. This reaction results in the formation of 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide as a white solid.
Applications De Recherche Scientifique
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has been studied for its potential use in scientific research as a prodrug for the treatment of various neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)prolinamide has also been studied for its potential use as a tool in chemical biology research to study the function of proline-rich proteins.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-fluoro-4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-4-9-16(15(21)11-12)22-18(24)17-3-2-10-23(17)19(25)13-5-7-14(20)8-6-13/h4-9,11,17H,2-3,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKJDEWXPXFHCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-3-{1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6076095.png)
![7-(2-cyclohexylethyl)-2-{[5-(methoxymethyl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6076097.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(methylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B6076103.png)
![3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B6076108.png)
![3-(1H-pyrazol-4-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)propanamide](/img/structure/B6076114.png)

![1-(2-fluoro-4-methoxybenzyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6076133.png)
![N-allyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6076137.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-iodobenzamide](/img/structure/B6076143.png)
![1-{3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6076149.png)
![3,5-bis(difluoromethyl)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6076160.png)
![2-[1-benzyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6076167.png)
![methyl N-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6076184.png)
![7-(3,4-dihydro-2(1H)-isoquinolinyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6076194.png)